molecular formula C14H12O3 B1587141 Methyl 4-(3-hydroxyphenyl)benzoate CAS No. 579511-01-6

Methyl 4-(3-hydroxyphenyl)benzoate

Cat. No. B1587141
CAS RN: 579511-01-6
M. Wt: 228.24 g/mol
InChI Key: LIQIQAWUDHGWSL-UHFFFAOYSA-N
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Description

“Methyl 4-(3-hydroxyphenyl)benzoate” is a chemical compound with the linear formula HOC6H4C6H4CO2CH3 . It has a molecular weight of 228.24 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring attached to a carboxylate ester group (CO2CH3), and another benzene ring with a hydroxyl group (OH). The two benzene rings are connected at the para position .


Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 153-157 °C . Its molecular formula is HOC6H4C6H4CO2CH3 .

Scientific Research Applications

Selective and Colorimetric Fluoride Chemosensors
Methyl 4-(3-hydroxyphenyl)benzoate, along with related compounds, has been utilized in the development of selective and colorimetric fluoride chemosensors. These sensors exploit the strong intramolecular hydrogen bond between adjacent phenolic hydroxyl and oxadiazole units, which allows for the selective sensing of fluoride ions. This property is leveraged to create sensors that display color changes from colorless to yellow upon fluoride addition, offering a straightforward visual detection method (Ma et al., 2013).

Mesophase Behavior of Aryl Benzoates
Research has also delved into the mesophase behavior of aryl benzoates, particularly focusing on the effects of lateral methyl substitution. This line of inquiry examines how methyl substitution influences the mesophase behavior of phenyl benzoates, revealing insights into the steric, mesomeric, and polarizability effects on liquid crystal properties. Such studies contribute to our understanding of material design for advanced applications in displays and optical devices (Naoum et al., 2015).

Iron-Catalyzed Benzylation
In organic synthesis, this compound and related compounds serve as substrates in iron-catalyzed benzylation reactions. This process enables the efficient production of benzylated products under mild conditions, showcasing the versatility of these compounds in facilitating organic transformations. The methodology opens avenues for synthesizing pharmaceutically relevant molecules with enhanced efficiency and sustainability (Kischel et al., 2007).

Environmental Degradation Studies
Environmental studies have explored the role of this compound in the degradation pathways of pollutants. Research into bacterial degradation pathways has highlighted how certain strains can transform pollutants into less harmful compounds, with this compound playing a role in these processes. Such findings are crucial for developing bioremediation strategies to address environmental pollution (Arensdorf & Focht, 1995).

Liquid Crystal Research
In the domain of liquid crystals, this compound derivatives have been synthesized and analyzed for their mesomorphic stability and optical activity. These compounds exhibit high thermal stability and a wide-temperature mesomorphic range, indicating their potential for use in advanced liquid crystal displays and optical devices. The research also utilizes computational methods to predict and correlate the mesophase behavior of these compounds, contributing to the design of new materials with desired properties (Ahmed et al., 2020).

Safety and Hazards

“Methyl 4-(3-hydroxyphenyl)benzoate” may cause skin irritation and serious eye damage. It may also cause respiratory irritation and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

methyl 4-(3-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQIQAWUDHGWSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70404314
Record name Methyl 4-(3-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

579511-01-6
Record name Methyl 4-(3-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70404314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(3-hydroxyphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An aqueous 0.4 M Na2CO3 solution (21.7 mL) was added to a solution of 3-bromophenol (500 mg, 2.89 mmol) and 4-boronobenzoic acid (480 mg, 2.89 mmol) in MeCN (14.5 mL). The mixture was degassed with argon (10 min) then Pd(PPh3)4 (168 mg, 0.14 mmol) was added. The reaction mixture was heated to 90° C. for 12 h. The cooled mixture was acidified with aqueous 1 N HCl solution and extracted with EtOAc. The organic layer was washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. A solution of the residue in Et2O (150 mL) was treated with excess ethereal CH2N2 solution (ca. 0.6 M) then was concentrated under reduced pressure. The residue was purified by flash chromatography (Hexane:EtOAc, 85:15) to give the title compound (375 mg, 57% yield) as a yellow solid.
Quantity
21.7 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Name
Quantity
14.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
catalyst
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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